PLS-123 is a novel covalent irreversible Btk inhibitor with potential anti-proliferative activity. PLS-123 exhibited more potent anti-proliferative effects than ibrutinib in multiple cellular and in vivo preclinical models of B-cell lineage malignancy, including 14 kinds of cell lines, patients’ primary tumor cells and mouse xenograft model.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
Piromidic Acid is a quinolone antibiotic with activity against gram-negative bacteria. Piromidic acid is used in the treatment of urinary tract and intestinal infections. Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group. A synthetic antibacterial which is used for the treatment of urinary tract and intestinal infections. It has a role as an antibacterial drug and a DNA synthesis inhibitor. It is a quinolone antibiotic, a member of pyrrolidines, a tertiary amino compound, a monocarboxylic acid and a pyridopyrimidine. Antibacterial against mainly gram negative organisms. It is used for urinary tract and intestinal infections.
Pironetin is a bacterial metabolite originally isolated from Streptomyces that has diverse biological activities, including anti-proliferative, immunosuppressive, and plant growth regulatory properties. It binds to tubulin with a Kd value of 0.33 μM and increases the critical concentration (CrC) for tubulin assembly in glycerol-assembling buffer (GAB) at a concentration of 25 μM. It also induces G2/M phase cell cycle arrest in 3Y1 rat fibroblasts and apoptosis in HL-60 human leukemia cells when used at concentrations of 50 ng/ml and 33 nM, respectively. It inhibits the growth of HT-29 human colorectal and MCF-7 human breast cancer cells (IC50s = 6.4 and 6 nM, respectively) but also of non-cancerous human HEK293 cells (IC50 = 17 nM). It also inhibits the growth of A2780 human ovarian carcinoma cells, as well as of the drug-resistant, P-glycoprotein-expressing A2780AD subline (IC50s = 8 and 25 nM, respectively). Pironetin (5 mg/kg) decreases the generation of cytotoxic T lymphocytes in mice in response to immunization by EL4 allogeneic mouse T lymphocytes. It also inhibits rice plant growth by 23% when applied nine days prior to heading. Pironetin is a natural α-tubulin-binding agent with potent antiproliferative activity. It acts by inhibiting cell division by forming a covalent adduct with α-tubulin.
Reversible, selective cyclooxygenase-1 (COX-1) inhibitor. Shows 8-fold greater activity against COX-1 than COX-2 (IC50 values are 0.76 and 8.99 μM for COX-1 and COX-2, respectively). Piroxicam is a COX inhibitor and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties. It inhibits production of thromboxane B2 (TXB2;) from arachidonic acid in HEL human erythroleukemic cells (IC50 = 0.45 µM), which endogenously express COX-1, as well as inhibits LPS-induced formation of prostaglandin F1α (PGF1α;) from arachidonic acid in Mono-Mac-6 cells (IC50 = 0.77 µM), which endogenously express COX-2.2 Lornoxicam reduces LPS-induced production of nitric oxide and IL-6 in cell-based assays with IC50 values of 240 and ~470 µM, respectively. It reduces carrageenan-induced paw edema in rats when administered at doses of 1, 2.5, and 5 mg/kg. Formulations containing piroxicam have been used in the treatment of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Piroxicam belongs to the class of acidic, non-steroid anti-inflammatory (NSAI) drugs, with a long half-life which enables it to be administered once daily. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Piroxicam is a nonsteroidal anti-inflammatory drug. The mechanism of action of piroxicam is as a cyclooxygenase Inhibitor. It is well established in treating rheumatoid arthritis and osteoarthritis and used for musculoskeletal disorders, dysmenorrhea, and postoperative pain.
Lanigerol is a diterpenoid of icetexane type isolated from roots of Salvia lanigera and has been shown to exhibit antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a diterpenoid, a carbotricyclic compound, a member of phenols and a tertiary alcohol.
Pirprofen is a non-steroidal anti-inflammatory drug. Pirprofen is an anti-inflammatory agent used in therapy of rheumatoid arthritis and a prostaglandin synthetase inhibitor.
PIP3/protein binding inhibitor. Specifically disrupts PIP3/Akt PH domain binding (IC50 = 31 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation. Reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM). 3,5-Dimethyl PIT-1 also available. PtdIns-(3,4,5)-P3 (PIP3) serves as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains such as phosphatidylinositol 3-kinase (PI3K) or PTEN. Protein binding to PIP3 is important for cytoskeletal rearrangement and membrane trafficking and initiates an intricate signaling cascade that has been implicated in cancer. PIT-1 is a selective nonphosphoinositide inhibitor that specifically disrupts PIP3/Akt PH domain binding with an IC50 value of 31 μM. PIT-1 suppresses PI3K-PDK1-Akt-dependent phosphorylation, which has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM). PIT 1 is an apoptosis inducing selective PIP3 antagonist. PIT-1 represents a new class of molecules referred to as PITenins,